molecular formula C7H14ClN B2419808 3-(1-methylcyclopropyl)azetidine hydrochloride CAS No. 2567496-77-7

3-(1-methylcyclopropyl)azetidine hydrochloride

Cat. No.: B2419808
CAS No.: 2567496-77-7
M. Wt: 147.65
InChI Key: FPACYXBNIKHVNC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(1-methylcyclopropyl)azetidine hydrochloride involves several steps, starting with the preparation of the azetidine ring. One common method involves the cyclization of appropriate precursors under specific reaction conditions. The reaction typically requires a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF), to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

3-(1-methylcyclopropyl)azetidine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3-(1-methylcyclopropyl)azetidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-methylcyclopropyl)azetidine hydrochloride involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity allows it to engage in various chemical interactions, potentially affecting biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

3-(1-methylcyclopropyl)azetidine hydrochloride can be compared with other azetidine derivatives, such as:

    Azetidine: The parent compound, which lacks the 1-methylcyclopropyl substitution.

    N-Methylazetidine: A derivative with a methyl group attached to the nitrogen atom.

    Cyclopropylazetidine: A compound with a cyclopropyl group attached to the azetidine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

3-(1-methylcyclopropyl)azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-7(2-3-7)6-4-8-5-6;/h6,8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPACYXBNIKHVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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